Benzoic acid, 4-heptyl-, hydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64328-59-2 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-heptylbenzohydrazide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(17)16-15/h8-11H,2-7,15H2,1H3,(H,16,17) |
InChI Key |
XGTSJTFQKHSHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Pathways for Benzoic Acid Hydrazides and Their Analogues
The synthesis of benzoic acid hydrazides, a cornerstone in medicinal and materials chemistry, has evolved from conventional methods to more efficient and environmentally benign processes.
Conventional Preparative Routes (e.g., Esterification-Hydrazinolysis Sequences, Acyl Chloride Reactions)
The most widely utilized conventional method for preparing benzoic acid hydrazides is the hydrazinolysis of corresponding esters. This two-step process typically begins with the esterification of a benzoic acid derivative, followed by reaction with hydrazine (B178648) hydrate (B1144303). For instance, a benzoic acid can be converted to its methyl or ethyl ester, which is then refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield the desired hydrazide.
Another common approach involves the reaction of an acyl chloride with hydrazine. This method is often rapid but can be complicated by the formation of 1,2-diacylhydrazine byproducts, particularly with reactive acyl chlorides. Careful control of reaction conditions, such as low temperatures, is often necessary to favor the formation of the desired monoacylhydrazide.
A summary of conventional methods is presented in the table below.
| Method | Starting Material | Reagents | Typical Conditions | Advantages | Disadvantages |
| Esterification-Hydrazinolysis | Carboxylic Acid | Alcohol, Acid catalyst, Hydrazine hydrate | Reflux | Good yields, readily available starting materials | Two-step process, can require long reaction times |
| Acyl Chloride Reaction | Acyl Chloride | Hydrazine | Low temperature | Fast reaction | Potential for diacylation, acyl chlorides can be moisture-sensitive |
Advanced and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Catalyst-Free Methods)
In recent years, there has been a significant shift towards the development of more sustainable synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzoic acid hydrazides. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For example, the reaction of a benzoic acid or its ester with hydrazine hydrate can be completed in minutes under microwave irradiation, often without the need for a solvent. chemmethod.com
Catalyst-free methods, performed under solvent-free or aqueous conditions, represent another advancement in green chemistry. These methods minimize the use of hazardous reagents and solvents, thereby reducing the environmental impact of the synthesis. The direct reaction of a carboxylic acid with hydrazine hydrate at elevated temperatures or under specific conditions can sometimes proceed without the need for a catalyst, simplifying the purification process.
The following table compares conventional and green synthetic approaches.
| Approach | Method | Key Features | Advantages |
| Conventional | Esterification-Hydrazinolysis | Two-step, reflux conditions | Well-established, reliable |
| Acyl Chloride Reaction | Fast, low temperature | Rapid conversion | |
| Green Chemistry | Microwave-Assisted | Rapid heating, reduced reaction times | High efficiency, energy saving |
| Catalyst-Free | No catalyst, often solvent-free | Environmentally friendly, simplified work-up |
Synthesis Protocols for Benzoic Acid, 4-Heptyl-, Hydrazide
While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably achieved by adapting established methods for analogous compounds. The synthesis logically proceeds through the preparation of the precursor, 4-heptylbenzoic acid, followed by its conversion to the target hydrazide.
The synthesis of 4-heptylbenzoic acid can be accomplished through established carbon-carbon bond-forming reactions. Two prominent methods are the Grignard reaction and the Suzuki-Miyaura coupling.
Grignard Reaction : This involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with a heptyl halide. A more common approach for this specific target would be the reaction of a heptylmagnesium halide with 4-bromobenzoic acid or its ester, or the carboxylation of a 4-heptylphenyl Grignard reagent with carbon dioxide. ucalgary.caucalgary.ca
Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromobenzoic acid) and an organoboron compound (e.g., heptylboronic acid) offers a versatile and high-yielding route to 4-alkylbenzoic acids. pku.edu.cnwikipedia.org
Once 4-heptylbenzoic acid is obtained, it can be converted to this compound using the methods described in section 2.1. A plausible and efficient route would be the esterification of 4-heptylbenzoic acid to its methyl or ethyl ester, followed by hydrazinolysis.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Solvent : In the hydrazinolysis step, alcohols such as ethanol or methanol (B129727) are commonly used. The choice of solvent can influence the reaction rate and the solubility of the product.
Temperature : While conventional methods often employ reflux temperatures, microwave-assisted synthesis allows for precise temperature control, which can be optimized to minimize side reactions.
Reaction Time : Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Stoichiometry of Reactants : The molar ratio of the 4-heptylbenzoic acid ester to hydrazine hydrate can be adjusted to ensure complete conversion and minimize the presence of unreacted starting material. An excess of hydrazine hydrate is often used.
Development of Scalable Synthetic Procedures
For the production of larger quantities of this compound, the development of a scalable synthetic procedure is necessary. Considerations for scalability include:
Cost and Availability of Starting Materials : The chosen synthetic route should utilize readily available and cost-effective starting materials.
Safety : The reaction should be designed to be safe to perform on a larger scale, taking into account factors such as exothermicity and the handling of potentially hazardous reagents.
Purification : The purification method, typically recrystallization, should be efficient and amenable to large-scale operations to ensure the final product meets the required purity standards.
Derivatization Strategies of this compound
The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
One of the most common derivatization reactions is the condensation with aldehydes and ketones to form N'-substituted hydrazones . This reaction is typically carried out by refluxing the hydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The resulting hydrazones are often crystalline solids and are important intermediates in the synthesis of various heterocyclic compounds.
Furthermore, the hydrazide moiety can undergo cyclization reactions to form various five- and six-membered heterocyclic rings. For example, reaction with carbon disulfide can lead to the formation of 1,3,4-oxadiazoles , while reaction with isothiocyanates can yield 1,3,4-triazoles . These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. biointerfaceresearch.com
The following table outlines some potential derivatization strategies for this compound.
| Reaction Type | Reagent | Resulting Compound Class |
| Condensation | Aldehydes/Ketones | N'-Aryl/alkylidenehydrazides (Hydrazones) |
| Cyclization | Carbon Disulfide | 1,3,4-Oxadiazole-2-thiones |
| Cyclization | Isothiocyanates | 1,2,4-Triazole-5-thiones |
| Acylation | Acyl Chlorides/Anhydrides | 1,2-Diacylhydrazines |
Formation of Hydrazone Analogues from Carbonyl Compounds
The synthesis of hydrazones from this compound is a fundamental transformation that involves the condensation reaction with various carbonyl compounds, specifically aldehydes and ketones. ictp.itwikipedia.org This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in an appropriate solvent like ethanol for several hours. ictp.itnih.gov The underlying mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH linkage of a hydrazone. ekb.eg
This reaction is broadly applicable, allowing for the synthesis of a wide array of hydrazone derivatives by varying the structure of the aldehyde or ketone reactant. For instance, the reaction of an acid hydrazide with various aromatic aldehydes leads to the formation of the corresponding Schiff base derivatives. chemmethod.comchemmethod.com The formation of these hydrazones can be confirmed using spectroscopic methods. For example, in FT-IR spectroscopy, the appearance of a band corresponding to the azomethine group (C=N) and the disappearance of the carbonyl (C=O) band from the aldehyde/ketone are indicative of product formation. impactfactor.org
Table 1: Examples of Carbonyl Compounds for Hydrazone Synthesis
| Carbonyl Compound Type | Example Reactant | Resulting Hydrazone Structure |
|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | N'-benzylidene-4-heptylbenzohydrazide |
| Substituted Aromatic Aldehyde | 4-Nitrobenzaldehyde | 4-heptyl-N'-(4-nitrobenzylidene)benzohydrazide |
The synthesis conditions can be optimized for better yields and shorter reaction times. Modern, eco-friendly methods utilizing microwave irradiation have been shown to be effective, often leading to higher yields in significantly less time compared to conventional refluxing methods. chemmethod.comchemmethod.com
Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Triazoles)
This compound is a valuable precursor for the synthesis of five-membered heterocyclic compounds, which are significant scaffolds in medicinal chemistry.
1,3,4-Oxadiazoles: A common pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an intermediate 1,2-diacylhydrazine. nih.gov This can be achieved by first reacting the 4-heptylbenzohydrazide with a carboxylic acid or its derivative (like an acid chloride) to form the diacylhydrazine, which is then cyclized using a dehydrating agent. nih.govutar.edu.my A variety of dehydrating agents are effective for this transformation, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.govbiointerfaceresearch.com
Alternatively, 1,3,4-oxadiazoles can be synthesized through the oxidative cyclization of the corresponding hydrazones (acylhydrazones). nih.govbiointerfaceresearch.com This method involves treating a hydrazone, derived from the acid hydrazide and an aldehyde, with an oxidizing agent such as bromine in acetic acid or potassium permanganate. biointerfaceresearch.com Another established method involves the reaction of the acid hydrazide with carbon disulfide in an alkaline medium, which, after further steps, yields a 1,3,4-oxadiazole-2-thiol derivative. impactfactor.org
Triazoles: The synthesis of 1,2,4-triazole derivatives can also be initiated from acid hydrazides. A prevalent method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. luxembourg-bio.comresearchgate.net This intermediate can then undergo cyclization under basic conditions, such as in the presence of an aqueous solution of a strong base, to yield the corresponding 4-substituted-3-(4-heptylphenyl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net These triazole-thiones are versatile intermediates for further chemical modifications. The Einhorn-Brunner and Pellizzari reactions represent classical methods for synthesizing 1,2,4-triazoles from hydrazines and diacylamines or amides, respectively. imist.ma
Table 2: Cyclization Reactions and Resulting Heterocycles
| Starting Material | Key Reagent(s) | Resulting Heterocyclic System |
|---|---|---|
| 4-Heptylbenzohydrazide + Aromatic Acid | Phosphorus Oxychloride (POCl₃) | 2-(Aryl)-5-(4-heptylphenyl)-1,3,4-oxadiazole |
| N'-Aryl-4-heptylbenzohydrazone | Bromine in Acetic Acid | 2-(Aryl)-5-(4-heptylphenyl)-1,3,4-oxadiazole |
Formation of Acylhydrazone Derivatives
Acylhydrazones, also known as N-acylhydrazones, are important intermediates in organic synthesis and are readily prepared from this compound. ekb.egekb.eg These compounds are synthesized through the condensation reaction between the acid hydrazide and an aldehyde or ketone, as described in the formation of hydrazone analogues (Section 2.3.1). The resulting products are specifically termed acylhydrazones due to the presence of the acyl group (R-C=O) attached to one of the nitrogen atoms of the hydrazone moiety. ekb.eg
The synthesis is typically straightforward, often involving refluxing equimolar amounts of the 4-heptylbenzohydrazide and the chosen carbonyl compound in a solvent like ethanol, sometimes with an acid catalyst. ekb.egresearchgate.net The versatility of this reaction allows for the creation of a large library of acylhydrazone derivatives by simply varying the aldehyde or ketone component. nih.govnih.gov
The acylhydrazone structure (Ar-CO-NH-N=CH-R) possesses a flexible backbone and key functional groups that make it a valuable pharmacophore in medicinal chemistry. ekb.eg These derivatives can be further modified; for example, the hydrazones derived from acid hydrazides can be treated with acetic anhydride to synthesize N-acetyl 1,3,4-oxadiazole derivatives. chemmethod.comchemmethod.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-triazole |
| 1,3,4-oxadiazole |
| Acetic acid |
| Acetic anhydride |
| Acetone |
| Benzaldehyde |
| Carbon disulfide |
| Ethanol |
| Glacial acetic acid |
| Isothiocyanate |
| 4-Nitrobenzaldehyde |
| Phosphorus oxychloride |
| Polyphosphoric acid |
| Potassium permanganate |
| Thionyl chloride |
Spectroscopic Characterization and Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of "Benzoic acid, 4-heptyl-, hydrazide."
¹H NMR Spectroscopy: The ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the n-heptyl chain and the hydrazide group.
Aromatic Region: The para-substituted benzene ring would typically exhibit a pair of doublets, a characteristic AA'BB' system. The protons ortho to the carbonyl group are expected to appear at a downfield chemical shift (approximately 7.8-8.0 ppm) due to the electron-withdrawing nature of the carbonyl. The protons ortho to the heptyl group would resonate at a slightly more upfield position (around 7.2-7.4 ppm).
Aliphatic Region: The heptyl chain would present a series of multiplets. The benzylic protons (adjacent to the aromatic ring) would appear as a triplet at approximately 2.6-2.7 ppm. The terminal methyl group would be observed as a triplet around 0.9 ppm. The remaining methylene (B1212753) groups would produce a complex series of multiplets in the region of 1.2-1.6 ppm.
Hydrazide Protons: The NH and NH₂ protons of the hydrazide moiety would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are typically found in the range of 4.5-9.5 ppm and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon environment.
Carbonyl Carbon: The carbonyl carbon of the hydrazide is expected to be the most downfield signal, typically in the range of 165-170 ppm.
Aromatic Carbons: The aromatic region would show four distinct signals for the para-substituted ring. The carbon attached to the carbonyl group (C1) and the carbon bearing the heptyl group (C4) would be quaternary and appear around 130-135 ppm and 145-150 ppm, respectively. The protonated aromatic carbons would resonate in the typical aromatic region of 125-130 ppm.
Aliphatic Carbons: The heptyl chain carbons would be observed in the upfield region of the spectrum, generally between 14 and 36 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH (ortho to C=O) | 7.8-8.0 (d) | 127-129 |
| Aromatic CH (ortho to heptyl) | 7.2-7.4 (d) | 128-130 |
| Aromatic C (ipso to C=O) | - | 130-135 |
| Aromatic C (ipso to heptyl) | - | 145-150 |
| Heptyl-CH₂ (benzylic) | 2.6-2.7 (t) | 35-36 |
| Heptyl-(CH₂)₅ | 1.2-1.6 (m) | 22-32 |
| Heptyl-CH₃ | ~0.9 (t) | ~14 |
| C=O | - | 165-170 |
| NH | 8.5-9.5 (br s) | - |
| NH₂ | 4.5-5.5 (br s) | - |
d = doublet, t = triplet, m = multiplet, br s = broad singlet
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is crucial for determining the precise molecular formula of "this compound" (C₁₄H₂₂N₂O). The expected monoisotopic mass would be approximately 234.1732 u. By providing a highly accurate mass measurement, HRMS can definitively confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the N-N bond of the hydrazide, leading to the formation of a 4-heptylbenzoyl cation.
McLafferty rearrangement: If applicable, this rearrangement could occur involving the heptyl chain.
Benzylic cleavage: Fragmentation of the heptyl chain at the benzylic position is a common pathway for alkylbenzenes.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound."
FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands:
N-H Stretching: The hydrazide NH and NH₂ groups would exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands in this region would be indicative of the primary amine of the hydrazide.
C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretching vibration would be expected around 1640-1680 cm⁻¹.
N-H Bending: The N-H bending vibration (amide II) would appear around 1580-1620 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the heptyl group would appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would correspond to the aromatic ring C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds in the alkyl chain would also be observable.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3200-3400 | 3200-3400 | Stretching |
| C=O | 1640-1680 | 1640-1680 | Amide I Stretching |
| N-H | 1580-1620 | 1580-1620 | Amide II Bending |
| Aromatic C-H | >3000 | >3000 | Stretching |
| Aliphatic C-H | <3000 | <3000 | Stretching |
| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |
Chiroptical Spectroscopy (where applicable for chiral derivatives)
As "this compound" itself is not chiral, chiroptical techniques such as circular dichroism (CD) would not be applicable. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the heptyl chain or by derivatizing the hydrazide with a chiral auxiliary, then CD spectroscopy would be a valuable tool for determining the absolute configuration and studying conformational chirality.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the electronic structure and reactivity of "Benzoic acid, 4-heptyl-, hydrazide". These computational methods are instrumental in understanding the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a 6-311G basis set, are employed to determine optimized molecular geometries and other quantum chemical parameters. actascientific.comresearchgate.net These studies help in understanding the structural basis for the molecule's chemical properties and reactivity. actascientific.com For instance, DFT has been used to study the decarboxylation mechanism of benzoic acid and to analyze the structural and electronic properties of various benzoic acid derivatives. researchgate.netresearchgate.net The method can predict parameters like bond lengths and angles, which are often in good agreement with experimental data. niscpr.res.in
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. researchgate.netdergipark.org.tr The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability. actascientific.com For similar compounds, HOMO-LUMO analyses have been conducted to understand their antioxidant and antimicrobial potentialities. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the reactive sites of a molecule. banglajol.info The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent different electrostatic potentials. researchgate.netresearchgate.net Typically, red areas indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential) prone to nucleophilic attack. banglajol.inforesearchgate.net Green and yellow regions generally represent neutral or slightly electron-rich areas, respectively. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. banglajol.info
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to molecular stability and reactivity |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of "this compound" and its interactions with solvent molecules. By simulating the motion of atoms, MD can reveal the preferred conformations of the molecule and the energetic barriers between them. This information is crucial for understanding how the molecule behaves in different environments. For instance, studies on related benzoic acid derivatives have used MD simulations to investigate conformational changes and interactions in various solvents. figshare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for their activity. nih.govnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. nih.gov These descriptors can encode various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties. nih.gov
Validation of QSAR Models for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the optimization of a lead compound like this compound, a robust and validated QSAR model is indispensable. The validation process ensures that the developed model is not a result of chance correlation and possesses a high predictive power for new, untested analogs.
The validation of a QSAR model is a critical step to ascertain its reliability and predictive capacity. This process is typically divided into internal and external validation.
Internal Validation: This method assesses the stability and robustness of the model using the training set of data itself. A common technique is leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity.
External Validation: This is considered the most stringent test of a QSAR model's predictive power. The model, developed using the training set, is used to predict the biological activity of an external set of compounds that were not used in the model's creation. The predictive correlation coefficient (R²pred) is then calculated. A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of novel compounds.
For a hypothetical QSAR model developed for a series of benzoic acid hydrazide derivatives, including this compound, aimed at a specific biological activity (e.g., antimicrobial), the validation parameters would be crucial. The descriptors in such a model might include hydrophobic (e.g., LogP), electronic (e.g., HOMO/LUMO energies), and steric parameters, which are influenced by the 4-heptyl substituent.
Table 1: Illustrative Validation Metrics for a Hypothetical QSAR Model
| Validation Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² (LOO-CV) | Cross-validated correlation coefficient | > 0.5 |
| R²pred | Predictive correlation coefficient for external set | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
The validation of such a QSAR model would confirm that the relationship between the molecular descriptors and the biological activity is statistically significant and not due to chance, thereby providing a reliable tool for the rational design and optimization of more potent analogs of this compound.
In Silico Molecular Docking Studies with Relevant Macromolecular Targets
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is employed to understand the interaction between a small molecule ligand, such as this compound, and its macromolecular target, typically a protein or a nucleic acid. This provides insights into the binding mode, affinity, and specificity of the compound, which are critical for its mechanism of action.
Given that various hydrazide derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects, several macromolecular targets can be considered relevant for in silico docking studies with this compound. acs.orgiscientific.org
Potential Macromolecular Targets:
Bacterial Enzymes: For potential antibacterial activity, enzymes involved in essential bacterial pathways are key targets. For instance, β-ketoacyl-acyl carrier protein synthase III (FabH) is crucial for fatty acid biosynthesis in bacteria. nih.gov Docking of this compound into the active site of FabH could reveal key interactions, such as hydrogen bonds from the hydrazide moiety and hydrophobic interactions from the 4-heptyl chain, that contribute to inhibitory activity.
Cancer-Related Proteins: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. acs.org Molecular docking studies could explore the binding of this compound to the ATP-binding site of the EGFR kinase domain. The hydrazide group could form crucial hydrogen bonds with key amino acid residues, while the lipophilic heptyl group could occupy a hydrophobic pocket, potentially leading to the inhibition of the receptor's activity.
Transport Proteins: Serum albumins, such as bovine serum albumin (BSA), are often used as model proteins to study the binding and transport of drugs in the bloodstream. iscientific.org Docking simulations can elucidate the binding site and the nature of interactions (hydrophobic, electrostatic) between this compound and BSA, providing information on its pharmacokinetic profile.
The results of molecular docking studies are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.
Table 2: Hypothetical Molecular Docking Results for this compound with Various Targets
| Macromolecular Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| β-ketoacyl-acyl carrier protein synthase III (FabH) | 1HNJ | -7.5 | His244, Asn274 (Hydrogen Bonds); Phe305, Ile253 (Hydrophobic) |
| Epidermal Growth Factor Receptor (EGFR) kinase domain | 2J6M | -8.2 | Met793, Gln791 (Hydrogen Bonds); Leu718, Val726 (Hydrophobic) |
| Bovine Serum Albumin (BSA) | 4F5S | -6.9 | Tyr150, Arg195 (Hydrogen Bonds); Trp214, Leu238 (Hydrophobic) |
These in silico molecular docking studies provide a rational basis for the observed or potential biological activity of this compound and guide further experimental investigations and lead optimization efforts. The insights gained from these computational approaches are instrumental in advancing our understanding of the compound's therapeutic potential.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the 4-Heptyl Chain on Molecular Recognition and Bioactivity Profiles
The 4-heptyl substituent is a defining feature of the molecule, imparting significant lipophilicity. The length and nature of alkyl chains on aromatic rings are known to play a crucial role in the pharmacokinetic and pharmacodynamic properties of drug candidates.
Molecular Recognition and Lipophilicity: The seven-carbon alkyl chain dramatically increases the molecule's nonpolar surface area, enhancing its ability to interact with hydrophobic pockets within biological targets such as enzymes or receptors. In many protein-ligand interactions, a deep hydrophobic channel or cleft is a key feature of the binding site. The flexible heptyl chain can adopt various conformations to maximize van der Waals contacts within such pockets, potentially leading to increased binding affinity and potency compared to analogues with shorter alkyl chains. Studies on other classes of compounds, such as phenolic fatty acid esters, have shown that the length of an alkyl chain attached to a phenyl ring can significantly influence biological activity, including antioxidant capacity. nih.gov
Impact on Physicochemical Properties: The introduction of a long alkyl chain is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, often quantified by the partition coefficient (LogP). Increasing the alkyl chain length generally increases the LogP value, which can enhance membrane permeability and cell uptake. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. The heptyl group represents a substantial increase in lipophilicity over smaller alkyl groups.
| Substituent at 4-position | Predicted Effect on Lipophilicity (LogP) | Potential Implication for Bioactivity |
| -H (Benzohydrazide) | Baseline | Lower membrane permeability, higher aqueous solubility |
| -CH3 (Methyl) | Minor Increase | Slight enhancement of hydrophobic interactions |
| -C4H9 (Butyl) | Moderate Increase | Improved binding to moderately sized hydrophobic pockets |
| -C7H15 (Heptyl) | Significant Increase | Strong engagement with large, deep hydrophobic pockets; potential for reduced solubility |
Systematic Investigations of Substituent Effects on the Benzoic Acid Moiety and Hydrazide Linkage
The bioactivity of benzohydrazide (B10538) derivatives is highly tunable through substitutions on the aromatic ring and modifications of the hydrazide linker.
Substituent Effects on the Aromatic Ring: SAR studies on a vast library of benzohydrazide derivatives reveal that the electronic properties of substituents on the phenyl ring are critical determinants of activity.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and halogens (-Cl, -Br) often enhance the biological activity of benzohydrazide derivatives. For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide was found to be a potent inhibitor of cancer cell proliferation. nih.gov In another study, 4-fluorobenzoic acid hydrazide derivatives showed significant antibacterial activity. researchgate.net These groups can modulate the acidity of the N-H protons and participate in specific electronic or polar interactions within a target's active site.
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) can also confer potent bioactivity, often through their ability to act as hydrogen bond donors or acceptors. Derivatives of 4-hydroxybenzoic acid hydrazide have been synthesized and shown to be effective inhibitors of laccase, a fungal enzyme. nih.govnih.gov The presence and position of hydroxyl groups can be critical; for example, a 2-hydroxyl group on the B-ring of acylhydrazones was found to be essential for antifungal activity. nih.gov
The Hydrazide and Hydrazone Linkage: The hydrazide moiety (-CO-NH-NH2) is not merely a passive linker; it is a key pharmacophoric element. Its ability to form multiple hydrogen bonds is crucial for anchoring ligands into the active sites of target proteins. cambridgemedchemconsulting.com
Condensation to Hydrazones: The terminal amine of the hydrazide is frequently condensed with an aldehyde or ketone to form a hydrazone or acylhydrazone (-CO-NH-N=CH-R). This modification significantly broadens the chemical space and biological activity. thepharmajournal.commdpi.com The resulting hydrazone moiety introduces an imine bond and an additional substituent (R), providing new points of interaction and often increasing potency and selectivity. mdpi.com For example, the conversion of various benzoic acid hydrazides into hydrazones resulted in compounds with potent antimicrobial activity. researchgate.net
Bioisosteric Replacement: A major drawback of the hydrazone linker is its potential instability and hydrolysis under acidic conditions. nih.gov To address this, medicinal chemists have explored replacing the labile acylhydrazone linker with more stable bioisosteres, such as amides or esters, while aiming to retain the key binding interactions. cambridgemedchemconsulting.comnih.gov
| Substituent/Modification | General Effect on Benzohydrazide Scaffold | Example from Literature |
| 4-Nitro group | Often enhances anticancer and antimicrobial activity | Potent inhibition of cancer cell lines by a nitrophenyl derivative. nih.gov |
| 4-Fluoro group | Confers potent antibacterial properties | 4-Fluorobenzoic acid hydrazide derivative active against S. aureus. researchgate.net |
| 4-Hydroxy group | Acts as H-bond donor, key for certain enzyme inhibitions | 4-Hydroxybenzhydrazide derivatives act as laccase inhibitors. nih.govnih.gov |
| Hydrazone formation | Increases structural diversity and often enhances bioactivity | Acylhydrazones of iodobenzoic acid showed higher bioactivity than the parent hydrazides. mdpi.com |
Rational Design Strategies for Enhanced Biological Performance and Target Selectivity
The benzohydrazide scaffold has served as a foundation for the rational design of potent and selective inhibitors against various biological targets.
Pharmacophore-Based Design: In the design of novel inhibitors, the benzohydrazide moiety is often considered a key pharmacophore. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, a series of 4-benzamidobenzoic acid hydrazide derivatives were designed where the amide group served as the primary pharmacophore and the hydrazide group was a novel secondary pharmacophore. nih.gov This strategy aims to position key functional groups in optimal orientations to interact with specific residues in an enzyme's active site.
Structure-Based and Computational Approaches: Modern drug design frequently employs computational tools like molecular docking to predict the binding modes of potential inhibitors.
Molecular Docking: Docking studies have been used to rationalize the activity of benzohydrazide derivatives. For example, docking analysis of substituted benzohydrazides against the Mycobacterium tuberculosis InhA protein helped identify derivatives with high interaction energies, suggesting they could be effective antitubercular agents. derpharmachemica.com Similarly, docking was used to understand how ferrocene-modified imatinib (B729) analogues, which contain a hydrazide-like linker, interact with the c-Abl kinase binding site. mdpi.com
Bioisosteric Replacement: Rational design also involves the strategic replacement of functional groups to improve drug-like properties. Replacing a phenyl ring with a bioisostere like a ferrocenyl group has been shown to enhance pharmacodynamic profiles in some drug candidates. mdpi.com In the context of Benzoic acid, 4-heptyl-, hydrazide, the heptyl chain could be replaced with other lipophilic groups, or the phenyl ring could be substituted with a heterocycle to fine-tune target selectivity and physicochemical properties. nih.govbaranlab.org
Conformational Analysis and its Implications for Biological Interactions
The three-dimensional shape and flexibility of a molecule are paramount to its ability to bind a biological target. The conformation of this compound is primarily dictated by the rotational freedom around the bonds connecting the phenyl ring, carbonyl group, and hydrazide moiety.
Torsional Angles and Planarity: Studies on substituted benzamides and N-acylhydrazones have shown that a key conformational feature is the torsional angle (ω) between the plane of the phenyl ring and the carbonyl group. rcsi.comnih.gov While there is a tendency for conjugation to favor planarity, steric hindrance from substituents can force the ring and the carbonyl group out of plane. For benzamide (B126) itself, this angle is calculated to be around 20-25°. nih.gov The amide bond (CO-NH) has partial double-bond character, leading to a relatively planar structure and the existence of conformational isomers (conformers). nih.gov
Conformational Isomers: Due to the restricted rotation around the C(O)-N bond, N-acylhydrazones can exist as E and Z conformers in solution. nih.gov The relative populations of these conformers can be influenced by solvent, temperature, and the nature of the substituents. The specific conformation adopted by the molecule upon binding to a target is the "bioactive conformation," and the energy required to adopt this pose can affect binding affinity. Theoretical studies using Density Functional Theory (DFT) combined with experimental NMR data are powerful tools for investigating these conformational preferences. rcsi.comnih.gov
Role of the 4-Heptyl Chain: The long, flexible 4-heptyl chain adds another layer of conformational complexity. While it is unlikely to significantly alter the core conformation of the benzohydrazide group, its own flexibility allows it to adapt to the topology of a hydrophobic binding pocket. This conformational adaptability can be crucial for achieving optimal interactions and high affinity. The chain's presence at the 4-position, para to the hydrazide group, places it along the principal axis of the molecule, allowing it to probe deeply into a binding site without causing significant steric clash near the critical hydrogen-bonding hydrazide moiety.
Biological Activities: Mechanistic Insights and Target Elucidation
Antimicrobial Activity Studies
The antimicrobial potential of Benzoic acid, 4-heptyl-, hydrazide has been investigated against a range of pathogens, with studies pointing towards specific mechanisms of action that underpin its inhibitory effects.
Antibacterial Mechanisms of Action
While broad-spectrum antibacterial activity is a known attribute of various hydrazide derivatives, the precise mechanisms for this compound are a subject of ongoing research. Generally, the antibacterial action of related compounds involves interference with essential cellular processes. These can include the inhibition of enzymes crucial for bacterial survival or the disruption of the bacterial cell membrane integrity, leading to cell lysis and death. The 4-heptyl substitution on the benzoic acid core is thought to enhance lipophilicity, potentially facilitating its passage across bacterial membranes.
Antifungal Mechanisms of Action
The antifungal activity of this compound has been more specifically characterized, with laccase inhibition identified as a key mechanism. Laccases are copper-containing enzymes that play a vital role in various physiological processes in fungi, including morphogenesis, pigment formation, and pathogenesis. By inhibiting laccase, this hydrazide derivative can disrupt these critical functions, thereby impeding fungal growth and viability. The interaction is believed to occur through the chelation of the copper ions in the active site of the enzyme by the hydrazide moiety. Furthermore, disruption of the fungal cell wall, a structure essential for maintaining cellular integrity and protecting against osmotic stress, is another proposed mechanism. The lipophilic nature of the 4-heptyl group may contribute to its ability to interfere with the lipid components of the cell membrane, which is intimately associated with the cell wall.
Antitubercular Mechanisms of Action
Hydrazide derivatives have long been a cornerstone of antitubercular therapy, with isoniazid (B1672263) being a prominent example. The mechanism of action for many of these compounds, likely including this compound, involves their activation by the mycobacterial catalase-peroxidase enzyme, KatG. This activation leads to the formation of a reactive species that subsequently inhibits the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier against many common antibiotics and the host immune system. Inhibition of mycolic acid biosynthesis weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and other cellular damage.
Antiviral Mechanisms
The exploration of the antiviral mechanisms of this compound is an emerging area of research. For related hydrazone derivatives, antiviral activity has been reported against various viruses. The proposed mechanisms often involve the inhibition of viral enzymes that are critical for replication, such as RNA-dependent RNA polymerase or proteases. Additionally, some hydrazones have been shown to interfere with the entry of viruses into host cells or the process of viral assembly. The specific viral targets of this compound are yet to be fully elucidated.
Anticancer Activity Mechanisms
In addition to its antimicrobial properties, this compound has demonstrated potential as an anticancer agent through the inhibition of key metabolic enzymes.
Inhibition of Key Metabolic Enzymes
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. These nucleotides are essential for DNA and RNA synthesis, and thus for cell proliferation. Cancer cells, with their high rate of proliferation, are particularly dependent on the activity of IMPDH. This compound has been identified as an inhibitor of IMPDH. By blocking this enzyme, the compound depletes the intracellular pool of guanine nucleotides, leading to the arrest of cell growth and the induction of apoptosis (programmed cell death) in cancer cells.
Investigations into Cellular Pathway Modulation and Apoptosis Induction
Specific studies detailing the modulation of cellular pathways or the induction of apoptosis by this compound are not available in the current scientific literature.
However, research on structurally related compounds offers some insights. For instance, a compound containing a heptyloxyphenyl group, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), has been investigated for its neuroprotective effects. This compound was found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, in both in vitro and in vivo models of Alzheimer's disease. The mechanism of action involved the repression of the MAPK and NF-κB signaling pathways, which are critical regulators of the inflammatory response. While this provides a potential avenue for investigation, it is not direct evidence for the activity of this compound.
Interactions with Protein Kinases
There is no specific information available regarding the direct interaction of this compound with protein kinases. As mentioned, related compounds have been shown to modulate signaling pathways like MAPK, which involves a cascade of protein kinases. This suggests a potential, though unconfirmed, interaction with upstream or downstream elements of this pathway. Further research, such as kinome profiling or specific kinase inhibition assays, would be necessary to elucidate any such activity for this specific hydrazide.
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antimalarial, Anticonvulsant) and their Mechanistic Bases
While direct studies on this compound are lacking, the broader family of hydrazide-hydrazone derivatives has been explored for a variety of biological activities.
Anti-inflammatory Activity: The hydrazone moiety (-CO-NH-N=CH-) is recognized as a potential pharmacophore for cyclooxygenase (COX) inhibition, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of hydrazone derivatives are often attributed to their ability to interfere with inflammatory cascades. For example, some hydrazones act as dual inhibitors of COX and 5-lipoxygenase, which are enzymes responsible for producing pro-inflammatory mediators. The nature of substituents on the phenyl ring can significantly influence the anti-inflammatory potency.
Antimalarial Activity: In silico docking studies on other hydrazone derivatives have explored their potential as antimalarial agents. These studies have investigated binding affinities to various Plasmodium falciparum enzyme targets, such as dihydrofolate reductase (PfDHFR) and lactate (B86563) dehydrogenase (PfLDH), suggesting that the hydrazone scaffold could be a promising starting point for developing new antimalarial drugs. However, no experimental data for this compound has been reported.
Anticonvulsant Activity: Research into structurally related triazole derivatives bearing heptyloxy groups has shown significant anticonvulsant effects in animal models. For example, 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole was identified as a potent anticonvulsant. Its mechanism is suggested to involve the enhancement of GABAergic neurotransmission, potentially through activating glutamate (B1630785) decarboxylase (GAD) or inhibiting GABA transaminase (GABA-T). This highlights a potential, yet unverified, mechanistic basis for anticonvulsant activity in compounds containing a heptyl or heptyloxy moiety.
Identification and Validation of Specific Molecular Targets and Binding Modes within Biological Systems
Specific molecular targets for this compound have not been identified or validated. The mechanistic insights from related compounds point toward potential targets, but these remain speculative for the compound .
For context, the parent compound, 4-heptylbenzoic acid, has been studied for its physicochemical properties, including its adsorption onto silica (B1680970) surfaces, which is relevant in industrial applications but does not define a biological target. For related bioactive hydrazones and their derivatives, identified targets often include enzymes central to disease pathways, such as COX for inflammation or specific parasitic enzymes for infectious diseases. Validating such targets would require extensive experimental work, including binding assays, structural biology studies (like X-ray crystallography), and functional assays to confirm the mode of action.
Interactions with Biological Systems and Non Biological Entities
Ligand-Receptor Binding Dynamics and Kinetics
At present, specific studies detailing the ligand-receptor binding dynamics and kinetics of Benzoic acid, 4-heptyl-, hydrazide are not extensively documented in publicly accessible scientific literature. However, the structural components of the molecule allow for informed predictions regarding its potential as a ligand. The hydrazide functional group is of particular importance in this context.
Research into analogous structures, such as 4-benzamidobenzoic acid hydrazide derivatives, has revealed their capacity to act as inhibitors for enzymes like soluble epoxide hydrolase (sEH). In these instances, the amide and hydrazide moieties are considered key pharmacophores that can fit into the catalytic pocket of the enzyme. nih.gov The carbonyl oxygen and nitrogen atoms of the hydrazide group can participate in hydrogen bonding with amino acid residues, such as tyrosine and aspartate, within a receptor's active site. nih.gov
The binding process for a ligand like this compound would likely involve an initial, diffusion-controlled approach to the receptor, followed by a conformational selection or induced-fit mechanism for stable binding. The kinetics of this interaction, defined by the association (k_on) and dissociation (k_off) rate constants, would be influenced by the energy landscape of the binding pocket and the flexibility of the ligand itself. The long heptyl chain would also play a significant role, potentially interacting with hydrophobic subpockets within a receptor and influencing the residence time of the ligand-receptor complex.
| Potential Interaction | Structural Moiety Involved | Interacting Residues (Example) | Significance |
| Hydrogen Bonding | Hydrazide Group (-CONHNH₂) | Tyrosine, Aspartate | Anchoring the ligand in the receptor's active site. |
| Hydrophobic Interactions | 4-Heptyl Chain | Leucine, Isoleucine, Valine | Enhancing binding affinity and influencing ligand residence time. |
| Aromatic Interactions | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking or cation-π interactions contributing to binding stability. |
Supramolecular Complexation with Host Molecules (e.g., Cyclodextrins)
While direct studies on the supramolecular complexation of this compound with cyclodextrins are not available, extensive research on its parent compound, 4-heptylbenzoic acid, and other benzoic acid derivatives provides a strong basis for predicting its behavior. nih.govmdpi.com Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic inner cavity, enabling them to encapsulate hydrophobic guest molecules.
It is highly probable that the 4-heptylphenyl portion of this compound would be the primary guest moiety for inclusion within a cyclodextrin (B1172386) cavity, particularly with β-cyclodextrin, which has a suitably sized interior. The hydrophobic heptyl chain would be driven into the nonpolar cavity to minimize its contact with a surrounding aqueous environment, a process stabilized by van der Waals forces. The phenyl ring would likely also be included, at least partially, within the cyclodextrin.
The formation of such an inclusion complex is typically a dynamic equilibrium process, and its stability, quantified by the binding constant (K_b), would depend on factors such as the solvent system and temperature. nih.govmdpi.com The hydrazide group, being more hydrophilic, would likely remain at or near the rim of the cyclodextrin, where it could interact with the hydroxyl groups of the host molecule or with the bulk solvent. The formation of such a complex could significantly alter the physicochemical properties of the guest molecule, such as its solubility in aqueous media.
| Host Molecule | Potential Guest Moiety | Driving Forces for Complexation | Probable Location of Hydrazide Group |
| β-Cyclodextrin | 4-Heptylphenyl group | Hydrophobic interactions, Van der Waals forces | At or near the rim of the cyclodextrin cavity |
| Hydroxypropyl-β-cyclodextrin | 4-Heptylphenyl group | Hydrophobic interactions, Van der Waals forces | At or near the rim of the cyclodextrin cavity |
Chelation and Coordination Chemistry with Transition Metal Ions in Research Contexts
The hydrazide functional group in this compound is a versatile ligand for coordination with transition metal ions. frontiersin.org Hydrazides can coordinate to metal centers in several ways, primarily acting as monodentate or bidentate chelating agents. The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen atom are available for donation to vacant d-orbitals of a metal ion.
In its neutral form, the hydrazide can coordinate as a monodentate ligand through the terminal amino nitrogen or the carbonyl oxygen. However, upon deprotonation of the hydrazide N-H proton, it can act as a bidentate ligand, coordinating through the carbonyl oxygen and the deprotonated nitrogen atom to form a stable five-membered chelate ring. This mode of coordination is common in the formation of hydrazone-based metal complexes. frontiersin.orgnih.gov
The coordination of this compound with transition metals such as copper(II), zinc(II), and vanadium(IV) could lead to the formation of mononuclear or polynuclear complexes with diverse geometries, including square planar or octahedral, depending on the metal ion and the presence of other co-ligands. frontiersin.orgacs.org The specific coordination mode would be influenced by factors such as the pH of the medium and the nature of the metal salt used.
| Coordination Mode | Donating Atoms | Chelate Ring Size | Common Metal Ions |
| Monodentate | Terminal -NH₂ Nitrogen | - | Cu(II), Fe(III) |
| Monodentate | Carbonyl Oxygen | - | Zn(II), V(IV) |
| Bidentate (upon deprotonation) | Carbonyl Oxygen and Amido Nitrogen | 5-membered | Cu(II), V(IV), Ti(IV) |
Interactions with Biological Membranes and Lipophilic Environments due to the Heptyl Moiety
The prominent 4-heptyl chain of this compound imparts significant lipophilicity to the molecule. This long alkyl chain strongly suggests a propensity for interaction with biological membranes and other lipophilic environments. While direct experimental evidence for this specific hydrazide is lacking, the behavior of its parent compound, 4-heptylbenzoic acid, in such environments offers valuable insights.
The heptyl group can readily partition into the hydrophobic core of a lipid bilayer, which is composed of the fatty acid tails of phospholipids (B1166683). This insertion would be thermodynamically favorable as it removes the hydrophobic chain from the aqueous phase. The aromatic ring may reside at the lipid-water interface, while the more polar hydrazide group would likely be oriented towards the aqueous phase, potentially forming hydrogen bonds with the phosphate (B84403) head groups of the phospholipids or with water molecules at the interface.
Such interactions could have several consequences for the biological membrane, including altering its fluidity, permeability, and the function of embedded membrane proteins. The extent of these interactions would depend on the concentration of the compound and the specific composition of the membrane. The ability of the heptyl chain to interact with hydrophobic regions is a key characteristic that would also govern its distribution within biological systems and its potential to access intracellular targets.
Future Research Directions and Emerging Academic Applications
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Environmental Sustainability
The traditional synthesis of benzoic acid hydrazides typically involves the reaction of the corresponding methyl or ethyl benzoate (B1203000) with hydrazine (B178648) hydrate (B1144303) under reflux conditions. nih.govchemicalbook.com While effective, these methods often require long reaction times and the use of volatile organic solvents. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes to Benzoic acid, 4-heptyl-, hydrazide.
Green chemistry principles are increasingly being applied to organic synthesis. chemmethod.com One promising approach is the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields in the synthesis of related hydrazides, such as those derived from 4-hydroxybenzoic acid. chemmethod.comchemmethod.com This method often allows for the use of less solvent or even solvent-free conditions, minimizing environmental impact. chemmethod.com The exploration of water as a solvent is another key area of green synthesis that could be applied to this compound. chemmethod.com
Table 1: Comparison of Synthetic Methodologies for this compound
| Parameter | Conventional Method (Reflux) | Proposed Green Method (Microwave) |
| Starting Material | Ethyl 4-heptylbenzoate | Ethyl 4-heptylbenzoate |
| Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Ethanol (B145695) | Ethanol or Water |
| Reaction Time | 5-6 hours chemicalbook.com | 3-10 minutes (projected) chemmethod.comchemmethod.com |
| Energy Consumption | High | Low |
| Yield | Good to Excellent | High to Quantitative (projected) chemmethod.com |
| Environmental Impact | Moderate (solvent use, energy) | Low (reduced solvent, energy) |
Integration of Advanced Computational Modeling for Predictive Research and Targeted Discovery
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling can provide insights into its potential biological activities and help in the rational design of new derivatives.
Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, vibrational frequencies, and other quantum chemical properties, which can be correlated with experimental data. nih.govresearchgate.net Molecular docking simulations can predict how the molecule might bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This is particularly relevant given that other benzoic acid hydrazide derivatives have shown inhibitory activity against enzymes like soluble epoxide hydrolase. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can predict the pharmacokinetic profile of the compound, helping to identify potential liabilities early in the research process.
Table 2: Application of Computational Models in the Study of this compound
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Quantum chemical analysis | Electronic properties, reactivity, spectral analysis nih.govresearchgate.net |
| Molecular Docking | Prediction of binding modes | Identification of potential biological targets, binding affinity nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Identification of key structural features for biological activity |
| ADMET Prediction | Pharmacokinetic and toxicity profiling | Drug-likeness, metabolic stability, potential toxicity |
Investigation of Polypharmacology and Multi-Targeting Approaches for Complex Biological Pathways
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a burgeoning field in drug discovery, particularly for complex diseases. The scaffold of this compound is well-suited for the development of multi-targeting agents. The hydrazide moiety is a versatile functional group that can be readily modified to create libraries of new compounds, while the 4-heptyl chain provides significant lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic binding pockets.
Derivatives of benzoic acid hydrazide have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net Future research could explore whether this compound or its derivatives can be designed to modulate multiple nodes within a disease-relevant pathway. For example, a single compound might be engineered to inhibit both an inflammatory enzyme and a cell proliferation signaling protein, offering a synergistic therapeutic effect.
Utilization of this compound as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems. This compound can serve as a starting point for the development of such probes. The hydrazide group can be reacted with aldehydes or ketones to form stable hydrazone linkages. chemmethod.com This allows for the attachment of reporter tags, such as fluorescent dyes or biotin, to the molecule.
These tagged versions of this compound could be used in a variety of in vitro experiments. For instance, a fluorescently labeled probe could be used to visualize the subcellular localization of the compound within cells. A biotinylated probe could be used in pull-down assays to identify the proteins that the compound binds to, thereby helping to elucidate its mechanism of action and identify its biological targets.
Table 3: Potential Chemical Probe Designs Based on this compound
| Probe Type | Modification | Reporter Tag | Potential Application |
| Fluorescent Probe | Reaction of hydrazide with a fluorescent aldehyde | Fluorescein, Rhodamine | Cellular imaging, uptake studies |
| Affinity Probe | Reaction of hydrazide with a biotinylated aldehyde | Biotin | Target identification, pull-down assays |
| Photoaffinity Probe | Incorporation of a photoreactive group | Diazirine, Benzophenone | Covalent labeling of binding partners |
Development of Conjugates for Targeted Delivery in In Vitro Systems
Targeted delivery aims to increase the concentration of a biologically active compound at its site of action, thereby enhancing efficacy and minimizing off-target effects. The development of conjugates of this compound represents a promising strategy for achieving targeted delivery in in vitro models.
The hydrazide functional group provides a convenient handle for conjugation to various targeting moieties, such as peptides, antibodies, or other small molecules. nih.gov For example, the compound could be conjugated to a peptide that specifically recognizes a receptor overexpressed on a particular cancer cell line. nih.gov This would allow for the selective delivery of the compound to those cells in a co-culture system. The formation of a hydrazone bond with an aldehyde-functionalized targeting ligand is a common and effective conjugation strategy. nih.gov These targeted conjugates would be invaluable tools for preclinical evaluation and for understanding the compound's activity in a specific cellular context.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzoic acid, 4-heptyl-, hydrazide?
- Methodology : A two-step synthesis is commonly employed. First, esterify 4-heptylbenzoic acid with ethanol in the presence of sulfuric acid to form the ethyl ester intermediate. Second, react the ester with hydrazine hydrate in ethanol under reflux to yield the hydrazide derivative . Purity is confirmed via TLC and melting point analysis. Alternative routes may involve substituting hydrazine hydrate with semicarbazide for functional group diversification.
Q. How can structural characterization of this compound be performed?
- Methodology : Use a combination of spectral techniques:
- FT-IR : Confirm the presence of N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and alkyl chain signals (δ 0.8–1.6 ppm for heptyl groups) .
- LC-MS : Verify molecular ion peaks and fragmentation patterns .
Q. What biological activity screening methods are applicable to this compound?
- Methodology :
- Enzyme inhibition : Use fluorogenic substrates (e.g., ADHP) to study inhibition kinetics of myeloperoxidase (MPO) or other peroxidases .
- Antimicrobial assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Molecular docking : Simulate binding interactions with target proteins (e.g., MPO active site) using software like AutoDock .
Advanced Research Questions
Q. How does the heptyl substituent influence the inhibitory mechanism of benzoic acid hydrazides against myeloperoxidase?
- Mechanistic Insight : The heptyl chain enhances lipophilicity, improving membrane penetration. Inhibition occurs via a two-step process: (1) initial reversible binding to MPO’s heme pocket, followed by (2) irreversible cleavage of ester bonds between Glu242 and heme pyrrole A, ejecting the heme moiety . Comparative studies with shorter-chain analogs (e.g., 4-methyl or 4-fluoro derivatives) show reduced efficacy, highlighting chain length dependency .
Q. How can contradictory kinetic data from different benzoic acid hydrazide analogs be resolved?
- Data Analysis :
- Kinetic modeling : Apply steady-state and transient kinetic assays to distinguish single-step (e.g., NaN₃ inhibition) vs. slow-tight binding (e.g., 4-ABAH) mechanisms .
- Hammett analysis : Use substituent constants (σ) to correlate electronic effects (e.g., nitro or amino groups at meta/para positions) with reaction rates in oxidation studies .
- Thermodynamic parameters : Calculate ΔH‡ and ΔS‡ to identify rate-limiting steps in complex reactions .
Q. What role do hydrazide derivatives play in polymer crystallization?
- Application in Materials Science :
- Nucleating agents : Benzoic acid hydrazides with long alkyl chains (e.g., decamethylene-linked derivatives) enhance poly(L-lactic acid) (PLA) crystallization by aligning polymer chains. Differential scanning calorimetry (DSC) shows increased crystallization temperature (ΔT > 10°C) and enthalpy (ΔH > 10 J/g) compared to talc .
- Structure-activity relationship : Chain length and substituent position (para vs. meta) critically affect nucleation efficiency .
Key Research Gaps
- Synthetic scalability : Optimize solvent systems (e.g., ethanol vs. DMF) for large-scale hydrazide synthesis .
- In vivo validation : Assess toxicity and bioavailability of 4-heptyl derivatives in animal models.
- Structure-property relationships : Systematically vary alkyl chain length and substituent positions to refine activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
